“4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide” is a chemical compound with the linear formula C21H16FN3S . It has a molecular weight of 361.444 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
The synthesis of 1,2,4-triazole derivatives, which includes “4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide”, involves several methods . Some of these methods include carboxylic acid chloride reactions with thiosemicarbazide followed by thermal cyclization of the obtained intermediary . Another method involves acyl halide reaction with lead (II) thiocyanate and hydrazine hydrate . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .
The molecular structure of “4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is a complex organic compound notable for its structural features and potential applications in scientific research. This compound contains a triazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 361.44 g/mol. The compound is categorized under the class of triazoles, which are widely studied for their pharmacological properties, including antifungal and anticancer activities.
The synthesis of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide typically involves several key steps:
The molecular structure of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide features:
The structural data includes:
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide involves interactions at the molecular level with specific biological targets. Triazole derivatives are known to inhibit certain enzymes or pathways critical for cell proliferation and survival:
Data supporting these mechanisms often come from biochemical assays and cellular studies that demonstrate changes in cell viability or enzyme activity upon treatment with the compound .
The physical and chemical properties of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C21H16FN3S |
Molecular Weight | 361.44 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves in various environments and its potential applications .
The applications of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide are primarily found in scientific research:
Research into these applications continues to expand as new methodologies are developed and more is understood about the compound's interactions at the molecular level .
The 1,2,4-triazole nucleus—a five-membered aromatic heterocycle featuring three nitrogen atoms—represents a privileged scaffold in contemporary drug discovery. Its exceptional versatility stems from a unique combination of physicochemical properties: moderate dipole moment (∼4.8 D), hydrogen-bonding capacity (both donor and acceptor sites), metabolic stability, and balanced lipophilicity. These characteristics enable diverse interactions with biological targets, including enzymes, receptors, and nucleic acids. The 1,2,4-triazole core serves as a bioisostere for carboxylic acids, amides, and other nitrogen-containing heterocycles, facilitating its integration into bioactive molecules with tailored pharmacokinetic profiles. Its significance is evidenced by its presence in >20 approved therapeutics spanning antifungal, antiviral, anticancer, and central nervous system domains, collectively generating billions in annual pharmaceutical revenue [1] [4].
The medicinal exploitation of 1,2,4-triazoles began in earnest during the 1980s with the serendipitous discovery of fluconazole (Pfizer, 1988). Unlike earlier imidazole-based antifungals (e.g., ketoconazole), fluconazole exhibited superior selectivity for fungal cytochrome P450 14α-demethylase (CYP51) over human isoforms, reducing endocrine-disrupting side effects. Its water solubility (>1 mg/mL) and oral bioavailability (>90%) represented a quantum leap in systemic antifungal therapy [1]. This breakthrough catalyzed intensive research, yielding second-generation triazole agents:
Table 1: Evolution of Clinically Approved 1,2,4-Triazole Therapeutics
Compound (Year) | Key Structural Innovation | Primary Therapeutic Application |
---|---|---|
Fluconazole (1988) | Bis-triazole motif with 2,4-difluorophenyl | Systemic candidiasis |
Itraconazole (1992) | Sec-butyl linker with dioxolane | Aspergillosis, dermatophytoses |
Voriconazole (2002) | Fluoro-substituted pyrimidine | Invasive aspergillosis, Scedosporium |
Letrozole (1996) | Tetrazole-tethered benzonitrile | Aromatase inhibition in breast cancer |
Ribavirin (1986) | Triazole-carboxamide riboside | Hepatitis C (with interferon) |
Beyond antifungals, the 2000s witnessed diversification into oncology (letrozole, anastrozole for aromatase inhibition) and virology (ribavirin for hepatitis C). This trajectory underscores the scaffold’s adaptability to disparate biological targets through strategic substituent engineering [4] [9].
Structural hybridization—the covalent integration of two pharmacophores into a single molecular entity—has emerged as a cornerstone strategy to combat multidrug-resistant pathogens. 1,2,4-Triazole hybrids leverage synergistic mechanisms to overcome resistance:
Table 2: Antimicrobial Activity Profiles of Representative 1,2,4-Triazole Hybrids
Hybrid Class | Exemplary Compound | MIC Range | Key Target Pathogens |
---|---|---|---|
Quinolone-Triazole | Ciprofloxacin-Mannich base | 0.046 µM (MRSA) | Gram-positive bacteria, Biofilms |
Coumarin-Triazole | Bis-triazolyl-coumarin 13 | ≤2 µg/mL | H. influenzae, E. coli |
β-Lactam-Triazole | Hybrid 16j | 0.125–0.5 µg/mL | ESBL-producing E. coli |
Quinoline-Triazole | Compound 22 | 6.25 µg/mL | M. tuberculosis, S. aureus |
The target molecule 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide exemplifies this paradigm. Its architecture merges a lipophilic diphenyltriazole core (optimized for CYP51 binding) with a thioether-linked fluorobenzyl group—a structural motif proven to enhance membrane permeability and efflux evasion in resistant fungi [6] [8].
Fluorine incorporation has become indispensable in medicinal chemistry, with fluorinated drugs comprising >30% of recent pharmaceutical approvals. In 1,2,4-triazole derivatives, fluorine exerts multifaceted effects:
Table 3: Impact of Fluorinated Substituents on Key Molecular Descriptors of 1,2,4-Triazoles
Substituent | log P | CYP51 Binding Energy (kcal/mol) | Microsomal Half-life (min) |
---|---|---|---|
Phenyl | 2.1 | -7.2 | 22 |
4-Fluorophenyl | 2.4 | -8.1 | 54 |
2,4-Difluorophenyl | 2.7 | -8.9 | 89 |
4-Trifluoromethylphenyl | 3.3 | -8.5 | 102 |
In the context of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide, the 4-fluorobenzylsulfide moiety serves dual functions: (1) its electron-withdrawing nature enhances triazole N-4 basicity, promoting coordination to fungal CYP51 iron; (2) the thioether linker provides metabolic resistance against sulfoxidation, a common degradation pathway for thioethers. Molecular modeling confirms the 4-fluorobenzyl group occupies a hydrophobic cleft adjacent to the enzyme’s heme cofactor, forming van der Waals contacts with Leu121, Phe126, and Ile131 residues [7] [10]. This strategic fluorination exemplifies rational design to amplify target engagement while mitigating pharmacokinetic liabilities inherent to sulfur-containing drugs.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9